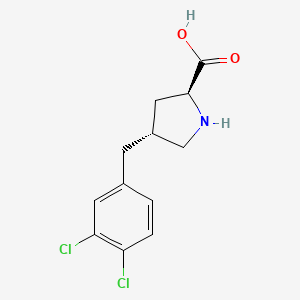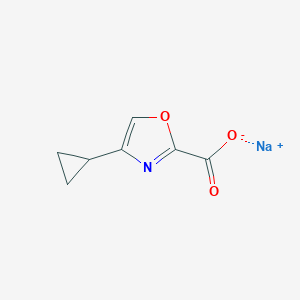
Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate is a sodium salt formed from the carboxylic acid and contains an oxazole ring. It has a molecular weight of 175.12 .
Synthesis Analysis
Isoxazoles, including this compound, can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular formula of this compound is C7H6NNaO3 . It has an average mass of 175.117 Da and a mono-isotopic mass of 175.024536 Da .It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is not specified in the search results.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of 4-Aryl-NH-1,2,3-Triazoles
Research by Xu Quan et al. (2014) in "Organic letters" highlights the use of sodium azide for synthesizing 4-aryl-NH-1,2,3-triazoles via a p-TsOH-mediated 1,3-dipolar cycloaddition reaction. This method provides a rapid synthesis of these compounds in high yields, which are valuable in various applications (Xu Quan et al., 2014).
2. Development of Novel Synthesis Methods Using Gold Catalysis
Yingdong Luo et al. (2012) in "Journal of the American Chemical Society" demonstrated an efficient modular synthesis of 2,4-oxazole structures using a gold-catalyzed oxidation strategy. The research explores the utility of sodium compounds in forming oxazole rings, an important structural motif in natural products (Yingdong Luo et al., 2012).
3. Metal-Free Synthesis of 4-Aryl-NH-1,2,3-Triazoles
In a study by Wenchao Shu et al. (2019) published in "The Journal of organic chemistry," a metal-free cascade [4+1] cyclization reaction was developed for synthesizing 4-aryl-NH-1,2,3-triazoles from N-tosylhydrazones and sodium azide. This approach facilitates the rapid synthesis of valuable compounds (Wenchao Shu et al., 2019).
4. Synthesis of 2,4,5-Trisubstituted Oxazoles
Research by T. Selvi and K. Srinivasan (2014) in "Chemical communications" discusses the synthesis of 2,4,5-trisubstituted oxazoles from trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates using tin(IV) chloride, illustrating the significance of sodium-based compounds in creating complex chemical structures (T. Selvi & K. Srinivasan, 2014).
5. Synthesis and Antifungal Activity of Aryl-1,2,3-Triazole-β-Carboline Hybrids
Xinwei Huo et al. (2018) in "Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry" utilized sodium azide in the synthesis of aryl-1,2,3-triazole-β-carboline hybrids. These compounds were evaluated for antifungal activity, demonstrating the application of sodium compounds in creating bioactive molecules (Xinwei Huo et al., 2018).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of Sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
Based on its chemical structure, it is hypothesized that it may interact with its targets through nucleophilic attack .
Biochemical Pathways
Given its oxazole ring structure, it may be involved in nucleophilic induced fragmentation of the oxazole carboxamide bond . The downstream effects of these interactions are still under investigation .
Pharmacokinetics
It is known that the compound is a powder at room temperature , which could influence its absorption and distribution.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, these effects will be better understood .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
Eigenschaften
IUPAC Name |
sodium;4-cyclopropyl-1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.Na/c9-7(10)6-8-5(3-11-6)4-1-2-4;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQJVYJXZAAVNL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=COC(=N2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

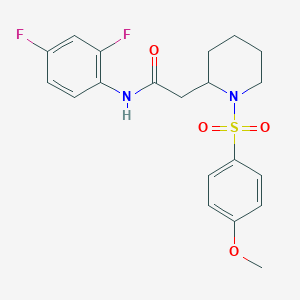
![N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2681665.png)
![Oxiran-2-yl-[2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B2681666.png)
![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2681667.png)
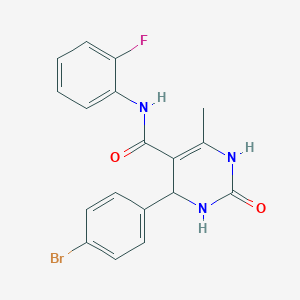
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2681673.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2681674.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2681675.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2681676.png)

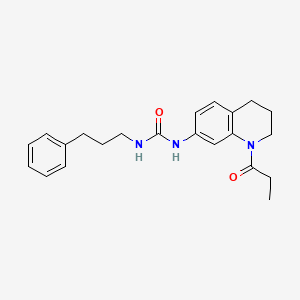
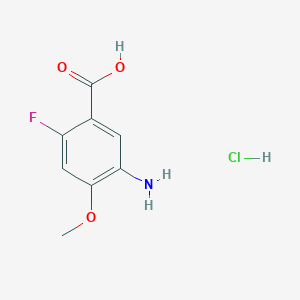
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2681683.png)
